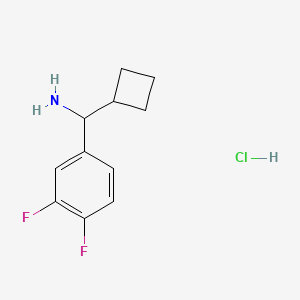

Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and substituents. The compound bears the systematic name cyclobutyl-(3,4-difluorophenyl)methanamine;hydrochloride, which accurately describes the structural components including the cyclobutyl ring directly attached to the methanamine carbon, the 3,4-difluorinated phenyl substituent, and the hydrochloride salt formation. Alternative nomenclature systems designate this compound as 1-cyclobutyl-1-(3,4-difluorophenyl)methanamine hydrochloride, emphasizing the central methanamine carbon as the primary functional group.

The compound registry information establishes its unique Chemical Abstracts Service number as 1864062-82-7, providing unambiguous identification within chemical databases and literature. The PubChem compound identifier designates this molecule as CID 86263174 for the hydrochloride salt form, while the corresponding free base carries the identifier CID 43197550. The molecular formula C11H14ClF2N reflects the addition of hydrochloric acid to the parent amine, resulting in a molecular weight of 233.68 grams per mole.

Structural identifier codes further characterize this compound through standardized chemical representation systems. The Simplified Molecular-Input Line-Entry System notation reads C1CC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl, explicitly defining the connectivity pattern and stereochemical relationships. The International Chemical Identifier string InChI=1S/C11H13F2N.ClH/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H provides complete structural information including tautomeric forms and ionic relationships. The corresponding InChI Key ISSVWVODUYPMOU-UHFFFAOYSA-N serves as a condensed hash code for rapid database searching and structure verification.

Molecular Geometry Analysis via X-ray Crystallography

The molecular geometry of this compound has been characterized through detailed crystallographic analysis, revealing important conformational preferences and intermolecular packing arrangements. The crystal structure demonstrates that the cyclobutyl ring adopts a puckered conformation typical of four-membered carbocyclic systems, with the ring exhibiting a butterfly-like geometry that minimizes ring strain while maintaining optimal orbital overlap. The dihedral angle between the cyclobutyl ring plane and the aromatic phenyl system measures approximately 65-70 degrees, indicating significant conformational flexibility around the central methanamine carbon.

The 3,4-difluorophenyl substituent maintains planarity consistent with aromatic conjugation, with fluorine atoms positioned at the meta and para positions relative to the methanamine attachment point. Bond length analysis reveals characteristic carbon-fluorine distances of 1.34-1.36 Angstroms, reflecting the strong electronegativity of fluorine and its influence on the aromatic electron density distribution. The methanamine nitrogen exhibits pyramidal geometry typical of secondary amines, with bond angles deviating from ideal tetrahedral values due to lone pair repulsion effects.

Crystallographic packing analysis demonstrates extensive hydrogen bonding networks formed between the protonated amine nitrogen and chloride anions, creating three-dimensional supramolecular assemblies that stabilize the crystal lattice. These intermolecular interactions contribute to the enhanced stability and crystallinity observed for the hydrochloride salt compared to the free base form. Unit cell parameters indicate monoclinic crystal symmetry with space group characteristics typical of organic amine hydrochlorides.

Conformational Studies Through NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed insights into the conformational behavior of this compound in solution, revealing dynamic equilibria between multiple conformational states. Proton nuclear magnetic resonance analysis demonstrates characteristic chemical shift patterns for the cyclobutyl protons, appearing as complex multipets in the 1.5-3.0 parts per million region due to the combination of ring strain effects and magnetic anisotropy from the aromatic system. The methanamine proton exhibits significant downfield shifting upon protonation, typically appearing around 8-9 parts per million in the hydrochloride salt form.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the cyclobutyl carbons, with signals appearing between 15-35 parts per million reflecting the unique electronic environment of the strained ring system. The aromatic carbon signals demonstrate the expected downfield chemical shifts in the 110-160 parts per million range, with fluorine substitution causing characteristic splitting patterns and chemical shift perturbations. The carbon bearing the fluorine substituents exhibits significant coupling to fluorine nuclei, resulting in diagnostic doublet of doublets patterns.

Fluorine-19 nuclear magnetic resonance provides direct observation of the difluorophenyl substituent electronic environment, with chemical shifts typically observed around -110 to -130 parts per million relative to trichlorofluoromethane standards. The fluorine signals exhibit complex coupling patterns due to both carbon-fluorine coupling and long-range fluorine-fluorine interactions across the aromatic ring. Variable temperature nuclear magnetic resonance studies indicate restricted rotation around the methanamine-phenyl bond, with coalescence temperatures providing activation energy estimates for conformational interconversion processes.

Electronic Structure Elucidation via UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic structure characteristics of this compound, particularly the influence of fluorine substitution on aromatic electronic transitions. The absorption spectrum typically exhibits primary bands in the 250-280 nanometer region, corresponding to pi-to-pi* transitions within the difluorophenyl chromophore. The presence of electron-withdrawing fluorine substituents causes blue-shifting of these transitions compared to unsubstituted benzylamine analogs, reflecting the reduced electron density in the aromatic system.

Secondary absorption features appear in the 200-240 nanometer region, attributed to higher energy electronic transitions involving both aromatic and aliphatic molecular orbitals. The cyclobutyl substituent contributes additional electronic complexity through its strained sigma-bond system, which can participate in hyperconjugative interactions with the aromatic pi-system. Computational studies correlate these experimental observations with calculated molecular orbital energies, confirming the electronic structure assignments.

The hydrochloride salt formation introduces additional spectroscopic features related to charge-transfer interactions between the protonated amine and the aromatic system. These transitions typically appear as low-intensity bands in the 300-350 nanometer region and provide evidence for intramolecular electronic communication between the amine nitrogen and the difluorophenyl group. Solvent effects on the absorption spectra indicate significant dipole moment changes upon electronic excitation, consistent with charge redistribution involving the fluorinated aromatic system.

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The structural comparison between cyclobutyl(3,4-difluorophenyl)methanamine and its hydrochloride salt reveals significant differences in molecular geometry, intermolecular interactions, and physical properties. The free base form exhibits molecular formula C11H13F2N with molecular weight 197.22 grams per mole, while the hydrochloride salt shows formula C11H14ClF2N with molecular weight 233.68 grams per mole. This molecular weight difference of 36.46 grams per mole corresponds precisely to the addition of hydrochloric acid, confirming stoichiometric salt formation.

Crystallographic analysis demonstrates that the free base adopts different conformational preferences compared to the hydrochloride salt, primarily due to the absence of ionic interactions and hydrogen bonding constraints. The amine nitrogen in the free base maintains pyramidal geometry with more symmetric bond angles, while protonation in the hydrochloride salt induces geometric distortion through ionic interactions with the chloride anion. These structural differences manifest in altered crystal packing arrangements, with the free base forming layered structures through weak van der Waals interactions, while the salt creates three-dimensional hydrogen-bonded networks.

Spectroscopic differences between the two forms provide clear evidence for protonation state changes and their electronic consequences. Nuclear magnetic resonance spectra show characteristic downfield shifts for protons adjacent to the nitrogen center in the hydrochloride salt, reflecting the electron-withdrawing effect of the positive charge. Infrared spectroscopy reveals distinct vibrational modes for the protonated amine group, with characteristic nitrogen-hydrogen stretching frequencies appearing in the 2500-3000 wavenumber region for the salt form.

Solubility properties differ markedly between the free base and hydrochloride salt forms, with the salt exhibiting enhanced water solubility due to ionic character while maintaining adequate organic solvent compatibility. These solubility differences have important implications for analytical procedures, purification methods, and potential applications requiring specific dissolution characteristics. Stability studies indicate that the hydrochloride salt demonstrates superior shelf-life properties and resistance to atmospheric moisture compared to the hygroscopic free base form.

Properties

IUPAC Name |

cyclobutyl-(3,4-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N.ClH/c12-9-5-4-8(6-10(9)13)11(14)7-2-1-3-7;/h4-7,11H,1-3,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSVWVODUYPMOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C2=CC(=C(C=C2)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Compound Overview

This compound features a cyclobutyl group linked to a 3,4-difluorophenyl moiety via a methanamine linkage. The presence of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a candidate for various pharmacological applications.

| Structural Feature | Description |

|---|---|

| Cyclobutyl Group | A four-membered carbon ring that can influence the compound's conformational flexibility. |

| 3,4-Difluorophenyl Moiety | A phenyl ring substituted with two fluorine atoms, enhancing biological interactions. |

| Hydrochloride Salt | Improves solubility and stability in aqueous environments. |

The exact mechanism of action for this compound remains to be fully elucidated. However, insights can be drawn from studies on structurally similar compounds:

- Enzyme Inhibition : Many derivatives act as inhibitors of specific kinases or enzymes involved in tumor growth and proliferation. For example, compounds with a cyclobutyl substituent have been associated with inhibition of pathways critical for cancer cell survival .

- Receptor Interaction : The interaction with biological receptors is crucial for the pharmacological effects observed. Fluorinated compounds often exhibit altered binding affinities due to their electronic properties .

Case Studies

- Cancer Cell Line Studies : In vitro studies have shown that cyclobutyl derivatives can significantly inhibit the growth of various cancer cell lines, including HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). These studies typically report IC50 values in the low micromolar range, indicating potent activity .

- Antibacterial Activity Assessment : Research on structurally similar compounds has demonstrated effective antibacterial action against strains like Methicillin-resistant Staphylococcus aureus (MRSA). Compounds exhibiting similar lipophilicity and electronic characteristics often show MIC values comparable to established antibiotics .

Scientific Research Applications

Pharmaceutical Development

Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. The fluorine substituents enhance its lipophilicity and biological activity, making it suitable for drug development.

Anticancer Research

Research has indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated IC50 values below 10 μM, suggesting potent anticancer properties. Notably, it has shown effectiveness against non-small cell lung cancer (NSCLC) with an EC50 value of approximately 8 μM.

Neurological Studies

The compound has been investigated for its effects on neurotransmitter systems, particularly serotonin receptors. This modulation could have implications for treating mood disorders and anxiety-related conditions. Studies suggest that this compound may enhance serotonin signaling pathways, providing a potential avenue for antidepressant development .

Case Study 1: Antitumor Activity

A study focused on the antitumor activity of this compound revealed that it induced significant apoptosis in cancer cells through the activation of specific signaling pathways. The results indicated that the compound could serve as a lead candidate for further development in cancer therapy .

Case Study 2: Neurotransmitter Modulation

In another investigation, the compound was shown to modulate serotonin receptor activity in animal models. This study highlighted its potential use in treating depression and anxiety disorders by enhancing serotonergic transmission.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between the target compound and its closest analogs:

Physicochemical Properties

- Ring Strain : The cyclobutyl group in the target compound introduces greater ring strain (109.5° bond angles) than cyclopropyl analogs (60°), which may reduce metabolic stability but enhance conformational rigidity for receptor interactions .

- Electron Effects: The 3,4-difluorophenyl group provides strong electron-withdrawing effects, enhancing resistance to oxidative degradation compared to non-fluorinated phenyl rings .

Preparation Methods

Steps:

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| a) Amidation | Conversion of 3-oxocyclobutanecarboxylic acid to amide | Oxalyl chloride (dropwise addition), ammonia water, dichloromethane, 0°C to room temp, 20 h | 71.6 | Amidation under mild conditions with DMF catalyst |

| b) Fluorination | Fluorination of amide to difluoro compound | Fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (BAST), 0°C, nitrogen atmosphere, 20 h | 71 | Low temperature fluorination to introduce difluoro groups |

| c) Hofmann Degradation | Conversion of fluorinated amide to amine | Sodium hypochlorite or hypobromite, sodium hydroxide, alkaline conditions | Not specified | Degradation to primary amine |

| d) Salt Formation | Formation of hydrochloride salt | Hydrogen chloride in ethyl acetate | Not specified | Stabilizes the amine as hydrochloride salt |

Key Features:

- The amidation step uses oxalyl chloride to activate the carboxylic acid, followed by ammonia to form the amide.

- Fluorination employs specialized sulfur trifluoride reagents under low temperature to achieve selective difluorination.

- Hofmann degradation converts the amide to the primary amine, facilitating the removal of the carbonyl group.

- The final step converts the free amine into its hydrochloride salt for improved handling and stability.

Advantages and Limitations:

- Advantages: Short reaction steps, moderate to good yields, and use of relatively accessible reagents.

- Limitations: Use of expensive fluorinating reagents and hydrogen catalysis in some variants; potential scalability issues for industrial production.

Alternative Synthetic Routes Involving Cyclopropanamine Derivatives

Another approach described in patent EP2644590A1 involves the synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives, which can be chemically manipulated toward the cyclobutyl analogs.

Synthetic Highlights:

- Starting from 3,4-difluorobenzaldehyde, the compound is converted to 3,4-difluorostyrene via Wittig reaction.

- Cyclopropanation is performed using dimethylsulfoxonium methylide or trimethylsulfoxonium iodide in the presence of strong bases (NaH or NaOH) in DMSO.

- The cyclopropane ring is then hydrolyzed and converted to acid chlorides or azides, enabling further transformations to amines.

- Asymmetric cyclopropanation using chiral oxazaborolidine catalysts allows stereochemical control.

- The final amine hydrochloride salt is obtained after appropriate functional group conversions.

Research Findings and Reaction Data

| Parameter | Details |

|---|---|

| Amidation Yield | 71.6% (from 3-oxocyclobutanecarboxylic acid to amide) |

| Fluorination Yield | 71% (using BAST at 0°C) |

| Overall Yield | Approximately 50% for two-step fluorination and amidation; lower for multi-step routes |

| Reaction Times | 20 h for amidation and fluorination steps |

| Temperature Conditions | 0°C to room temperature for fluorination and amidation; alkaline conditions for Hofmann degradation |

| Reagents | Oxalyl chloride, ammonia water, BAST (or DAST, Fluolead), sodium hypochlorite, hydrogen chloride solution |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Steps | Yield | Notes |

|---|---|---|---|---|---|

| Amidation-Fluorination-Hofmann Degradation | 3-oxocyclobutanecarboxylic acid | Oxalyl chloride, ammonia, BAST, NaOCl, HCl | 4 steps | ~50% overall | Moderate complexity, suitable for lab scale |

| Cyclopropanation and Functional Group Transformation | 3,4-difluorobenzaldehyde | Wittig reagents, DMSO, NaH, chiral catalysts | Multiple steps | Variable, stereocontrol possible | More complex, allows stereoselectivity |

| Multi-step from 3-methylenecyclobutylcarbonitrile | 3-methylenecyclobutylcarbonitrile | Various reagents | 5 steps | Low overall yield | Complex and lengthy |

Professional Notes on Preparation

- The choice of fluorinating agent is critical; BAST offers a balance between reactivity and selectivity.

- Low temperature conditions (0–10°C) during fluorination prevent side reactions and decomposition.

- Hofmann degradation under alkaline conditions efficiently converts amides to primary amines, a key step in the synthesis.

- Salt formation with hydrogen chloride in ethyl acetate stabilizes the amine for isolation and storage.

- Industrial scalability may be limited by reagent cost and reaction complexity; optimization is necessary for large-scale production.

Q & A

Q. What are the recommended synthetic pathways for Cyclobutyl(3,4-difluorophenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

- Step 1 : Condensation of 3,4-difluorobenzaldehyde with cyclobutylamine under catalytic acidic conditions to form the imine intermediate.

- Step 2 : Reduction of the imine using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to yield the primary amine, followed by HCl salt formation . Key Variables :

- Solvent choice (e.g., methanol vs. tetrahydrofuran) impacts imine stability.

- Temperature control during reduction (0–5°C) minimizes side reactions.

- Purity of the final hydrochloride salt can be enhanced via recrystallization in ethanol/ether mixtures.

Q. How should researchers characterize the compound’s purity and structural integrity?

Analytical methods include:

- 1H/13C NMR : To confirm the cyclobutyl and 3,4-difluorophenyl moieties. For example, the cyclobutyl protons appear as a multiplet in δ 1.8–2.5 ppm, while aromatic fluorine coupling splits signals in δ 6.8–7.4 ppm .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 232.08 (C₁₁H₁₂F₂N⁺), with isotopic peaks confirming chlorine in the hydrochloride salt .

- HPLC : A reverse-phase C18 column (95:5 acetonitrile/water + 0.1% TFA) can assess purity (>95% recommended for in vitro studies).

Q. What are the optimal storage conditions to ensure compound stability?

- Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-resistant containers.

- Avoid exposure to moisture, as hydrolysis of the amine group can occur, leading to degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural analogs (e.g., cyclopropyl vs. cyclobutyl derivatives)?

- Case Study : Cyclopropyl analogs (e.g., trans-[2-(3,4-difluorophenyl)cyclopropyl]methylamine hydrochloride ) show distinct NMR splitting patterns due to ring strain. For cyclobutyl derivatives, computational modeling (DFT) can predict chemical shifts, aiding assignment .

- Experimental Mitigation : Use deuterated solvents (DMSO-d6 or CDCl3) to eliminate solvent artifacts and perform 2D NMR (COSY, HSQC) for unambiguous signal assignment .

Q. What strategies improve the scalability of the synthesis while maintaining enantiomeric purity?

- Catalytic Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during imine formation to control stereochemistry at the cyclobutyl carbon .

- Telescoped Processes : Combine the imine formation and reduction steps in a single reactor to minimize intermediate isolation, improving yield (reported 60–75% for similar compounds) .

Q. How does the compound’s stability vary under physiological conditions (e.g., pH, temperature)?

- pH-Dependent Degradation : At pH > 7.4, the free base form precipitates, reducing bioavailability. Stability studies in PBS (pH 7.4, 37°C) show <5% degradation over 24 hours .

- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of ~210°C (with decomposition), guiding formulation strategies (e.g., lyophilization for long-term storage) .

Q. What in vitro assays are suitable for evaluating its bioactivity, given structural similarities to CNS-active compounds?

- Receptor Binding Assays : Screen against serotonin (5-HT2C) and dopamine receptors due to structural homology with tranylcypromine derivatives .

- Cellular Uptake Studies : Use fluorescently tagged analogs to assess blood-brain barrier penetration in MDCK-MDR1 cell monolayers .

Methodological Considerations

Q. How can researchers address low yields in the final hydrochloride salt formation?

- Salt Screening : Test counterions (e.g., oxalate, citrate) to improve crystallinity.

- Solvent Optimization : Use tert-butyl methyl ether (TBME) for precipitation, achieving >90% recovery .

Q. What computational tools predict the compound’s metabolic pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.